molecular formula C15H15NO3 B2915544 5-Benzyloxy-2-acetoxymethylpyridine CAS No. 59781-10-1

5-Benzyloxy-2-acetoxymethylpyridine

Cat. No.: B2915544
CAS No.: 59781-10-1
M. Wt: 257.289
InChI Key: YZNHQOCRWZAUHL-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-acetoxymethylpyridine is a pyridine derivative characterized by a benzyloxy group at the 5-position and an acetoxymethyl group at the 2-position of the pyridine ring. For instance, the acetoxymethyl group enhances hydrolytic instability compared to halogenated counterparts, making it a candidate for prodrug design or intermediates in nucleophilic substitution reactions .

Properties

IUPAC Name

(5-phenylmethoxypyridin-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-12(17)18-11-14-7-8-15(9-16-14)19-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHQOCRWZAUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 5-Benzyloxy-2-acetoxymethylpyridine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-acetoxymethylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The benzyloxy and acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

5-Benzyloxy-2-acetoxymethylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-acetoxymethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 5-Benzyloxy-2-acetoxymethylpyridine with structurally related pyridine derivatives from the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications Notes
This compound* Not Provided C₁₅H₁₅NO₃ 257.28 5-benzyloxy, 2-acetoxymethyl Hydrolysis-prone; potential prodrug
5-(Benzyloxy)-2-(bromomethyl)pyridine 1204424-83-8 C₁₃H₁₂BrNO 278.14 5-benzyloxy, 2-bromomethyl Electrophilic reactivity for SN2
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine 62811-98-7 C₁₃H₁₁Cl₂NO 292.14 5-benzyloxy, 4-chloro, 2-chloromethyl Dual halogenation for cross-coupling
2-Methoxy-5-(3-phenylmethoxyphenyl)pyridine 1375069-19-4 C₁₉H₁₇NO₂ 301.35 2-methoxy, 5-aryl-benzyloxy Enhanced aromatic stability for APIs

*Theoretical values for the target compound are inferred from analogs.

Key Observations :

Substituent Effects: The acetoxymethyl group in the target compound is less electrophilic than bromo/chloromethyl analogs (e.g., ), reducing its utility in SN2 reactions but increasing its suitability as a hydrolyzable prodrug linker . Halogenated derivatives (e.g., 5-(Benzyloxy)-2-(bromomethyl)pyridine) exhibit higher reactivity in cross-coupling reactions due to the bromine atom’s leaving-group capability .

Stability and Safety :

  • Benzyloxy-containing compounds (e.g., ) often require careful handling due to flammability and inhalation risks. The acetoxymethyl group may hydrolyze to formaldehyde under acidic conditions, necessitating stability studies .

Synthetic Pathways :

  • Analogs like 6-[5-Benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone () are synthesized via benzoyl chloride intermediates, suggesting similar routes for the target compound .
Pharmacological and Industrial Relevance
  • Pharmaceutical Intermediates : Bromo- and chloromethyl derivatives () are precursors for anticancer agents (e.g., kinase inhibitors), while methoxy-aryl variants () are explored for CNS drug candidates .
  • Biochemical Reagents : Chlorinated derivatives () are utilized in peptide synthesis or as enzyme inhibitors due to their electrophilic reactivity .

Biological Activity

5-Benzyloxy-2-acetoxymethylpyridine is a pyridine derivative that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzyloxy group and an acetoxymethyl side chain, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C13H13NO3C_{13}H_{13}NO_3

This compound's structure includes:

  • A pyridine ring which is known for its ability to interact with biological targets.
  • A benzyloxy group , which may enhance lipophilicity and facilitate membrane permeability.
  • An acetoxymethyl group , potentially contributing to reactivity and interaction with biological systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, modulating their activity and influencing physiological responses.
  • Cell Signaling Modulation : The compound may alter cell signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-Ulcer Activity

The compound has been explored for its anti-ulcer effects. In animal models, it has demonstrated significant inhibition of gastric acid secretion, outperforming standard treatments like Omeprazole in certain cases. This activity is attributed to its ability to inhibit H^+-K^+ ATPase, a key enzyme in gastric acid production .

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. Its mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Study on Gastric Acid Secretion : In a study involving chronic gastric fistula dogs, this compound was administered intraduodenally at doses ranging from 4 mg/kg. Results indicated a marked reduction in histamine-stimulated gastric acid secretion compared to controls, confirming its anti-ulcer efficacy .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzyloxy & Acetoxymethyl groupsAntimicrobial, Anti-ulcer
5-Benzyloxy-2-methylpyridineMethyl group instead of acetoxymethylModerate antimicrobial
5-Benzyloxy-2-hydroxymethylpyridineHydroxymethyl groupLimited anti-ulcer activity

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